![molecular formula C15H15ClN2O3S2 B2658841 5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922026-40-2](/img/structure/B2658841.png)
5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as indolines . Indoline is a compound containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
The synthesis of this compound involves the interaction of the neutral ligand chlorothiophene in the S1 subsite . This allows for the combination of good oral bioavailability and high potency . The synthesis process also involves the use of DMF or DMSO as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H13ClN2O2S, an average mass of 356.826 Da, and a mono-isotopic mass of 356.038635 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 505.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.5±3.0 kJ/mol and a flash point of 259.6±30.1 °C .Scientific Research Applications
- Clinical Development : Compound 5 (5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide) is currently under clinical development for preventing and treating thromboembolic diseases .
Antithrombotic Agent
Anti-Inflammatory and Analgesic Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-2-18-12-5-4-11(9-10(12)3-7-14(18)19)17-23(20,21)15-8-6-13(16)22-15/h4-6,8-9,17H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQVUTUVHHHMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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